molecular formula C21H22N4O B5105927 N-methyl-6-pyrrolidin-1-yl-N-(quinolin-2-ylmethyl)pyridine-3-carboxamide

N-methyl-6-pyrrolidin-1-yl-N-(quinolin-2-ylmethyl)pyridine-3-carboxamide

Cat. No.: B5105927
M. Wt: 346.4 g/mol
InChI Key: XWANHVFDHXMMIX-UHFFFAOYSA-N
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Description

N-methyl-6-pyrrolidin-1-yl-N-(quinolin-2-ylmethyl)pyridine-3-carboxamide is a complex organic compound that features a pyridine ring substituted with a pyrrolidine ring, a quinoline moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-6-pyrrolidin-1-yl-N-(quinolin-2-ylmethyl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Core: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions.

    Attachment of the Quinoline Moiety: The quinoline group can be attached using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

    Formation of the Carboxamide Group: The carboxamide group can be formed through amide bond formation reactions, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-methyl-6-pyrrolidin-1-yl-N-(quinolin-2-ylmethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-methyl-6-pyrrolidin-1-yl-N-(quinolin-2-ylmethyl)pyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-methyl-6-pyrrolidin-1-yl-N-(quinolin-2-ylmethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions, leading to modulation of their activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-6-pyrrolidin-1-ylpyridine-3-carboxamide
  • N-(quinolin-2-ylmethyl)pyridine-3-carboxamide
  • 6-pyrrolidin-1-yl-N-(quinolin-2-ylmethyl)pyridine-3-carboxamide

Uniqueness

N-methyl-6-pyrrolidin-1-yl-N-(quinolin-2-ylmethyl)pyridine-3-carboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the quinoline moiety, in particular, may enhance its binding affinity to certain biological targets, making it a valuable compound for drug discovery and development.

Properties

IUPAC Name

N-methyl-6-pyrrolidin-1-yl-N-(quinolin-2-ylmethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O/c1-24(15-18-10-8-16-6-2-3-7-19(16)23-18)21(26)17-9-11-20(22-14-17)25-12-4-5-13-25/h2-3,6-11,14H,4-5,12-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWANHVFDHXMMIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC2=CC=CC=C2C=C1)C(=O)C3=CN=C(C=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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